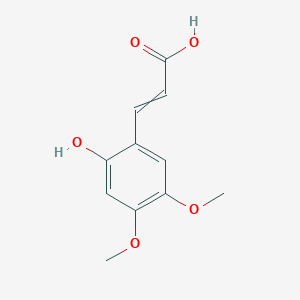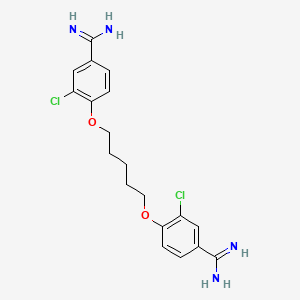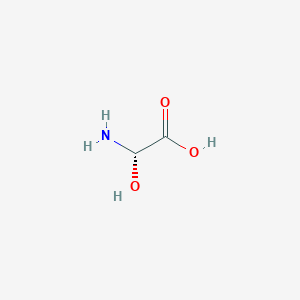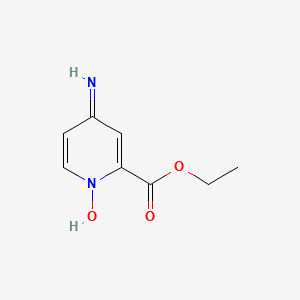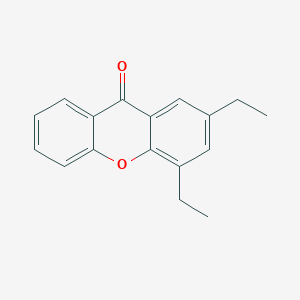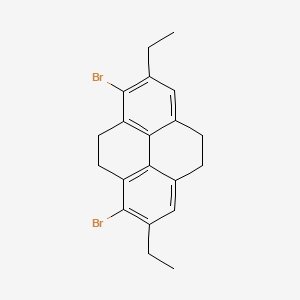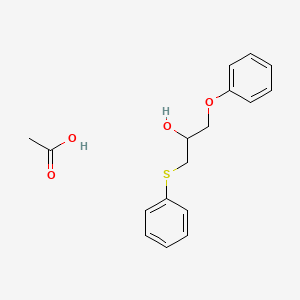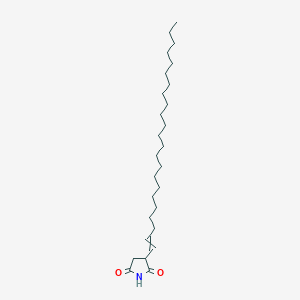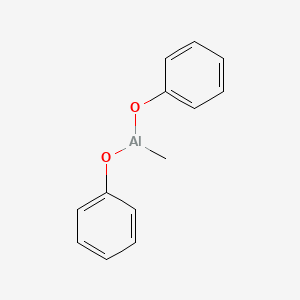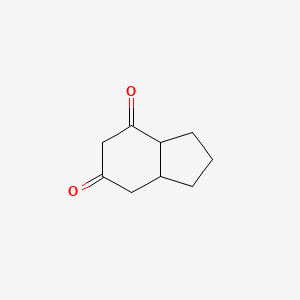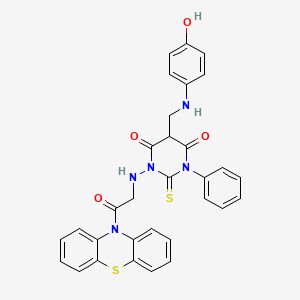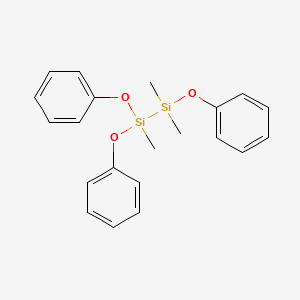![molecular formula C18H14O7S2 B14286247 2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol CAS No. 116242-66-1](/img/structure/B14286247.png)
2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol is an organic compound that belongs to the class of aromatic compounds known as phenols. This compound features a benzene ring substituted with hydroxyl groups and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol typically involves the sulfonation of a phenolic compound. One common method is the reaction of 3-hydroxy-1,2-benzenedisulfonic acid with phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Thiols are produced.
Substitution: Various substituted aromatic compounds are formed depending on the reagent used.
科学研究应用
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
作用机制
The mechanism of action of 2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol involves its ability to donate hydrogen atoms from its hydroxyl groups, making it an effective antioxidant. The sulfonyl groups can interact with various biological molecules, potentially disrupting microbial cell walls or modulating inflammatory pathways. The exact molecular targets and pathways are still under investigation, but its multifunctional nature makes it a promising compound for various applications.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the sulfonyl groups.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Features hydroxyl groups in the para position.
Uniqueness
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of applications compared to its simpler counterparts.
属性
CAS 编号 |
116242-66-1 |
|---|---|
分子式 |
C18H14O7S2 |
分子量 |
406.4 g/mol |
IUPAC 名称 |
2,3-bis[(2-hydroxyphenyl)sulfonyl]phenol |
InChI |
InChI=1S/C18H14O7S2/c19-12-6-1-3-9-15(12)26(22,23)17-11-5-8-14(21)18(17)27(24,25)16-10-4-2-7-13(16)20/h1-11,19-21H |
InChI 键 |
ZQYXWUMCCLPLLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC(=C2S(=O)(=O)C3=CC=CC=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


